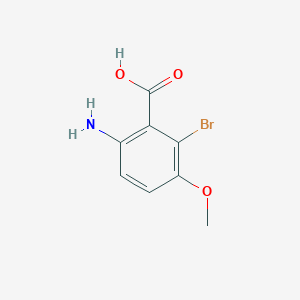

6-Amino-2-bromo-3-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-2-bromo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 6th position, a bromine atom at the 2nd position, and a methoxy group at the 3rd position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-methoxybenzoic acid typically involves the bromination of 3-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 2nd position.

Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6th position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin (II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for bromination and nitration steps, and catalytic hydrogenation for the reduction step. These methods ensure higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-bromo-3-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alkylamine derivatives.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-bromo-3-methoxybenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential anti-inflammatory and anticancer properties.

Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Wirkmechanismus

The mechanism of action of 6-Amino-2-bromo-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-methoxybenzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

2-Amino-3-methoxybenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

6-Amino-3-bromo-2-methoxybenzoic acid: Similar structure but different positioning of substituents, leading to different reactivity and applications.

Uniqueness

6-Amino-2-bromo-3-methoxybenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzene ring, providing a versatile platform for various chemical modifications and applications in diverse fields.

Biologische Aktivität

6-Amino-2-bromo-3-methoxybenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential role in glycine metabolism modulation and its implications in treating various diseases. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C8H8BrNO3

- Molecular Weight : 232.06 g/mol

- CAS Number : 611622

The compound is primarily recognized for its ability to modulate the glycine cleavage system (GLDC), which is crucial in the metabolism of glycine. Dysregulation of this system has been linked to several pathologies, including cancer and neuropsychiatric disorders. By targeting GLDC, this compound may help in correcting metabolic imbalances associated with these conditions .

Biological Effects

-

Cancer Research :

- Studies indicate that the compound can inhibit the growth of tumor-initiating cells in non-small cell lung cancer (NSCLC) by downregulating GLDC expression. Higher levels of GLDC have been correlated with poor patient prognoses in various cancers, suggesting that inhibition of this enzyme could be a therapeutic strategy .

- In vitro experiments demonstrated that knockdown of GLDC led to reduced clonal growth of NSCLC cells, highlighting the potential for this compound in cancer therapy .

- Neuropsychiatric Disorders :

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Non-Small Cell Lung Cancer

A study involving NSCLC patients revealed that high expression levels of GLDC were associated with increased tumor growth and patient mortality. The administration of this compound resulted in a measurable decrease in GLDC activity, correlating with reduced tumor cell viability in vitro and improved outcomes in animal models .

Case Study 2: Schizophrenia Treatment

In a clinical setting, patients exhibiting elevated glycine levels were treated with formulations containing the compound. Preliminary results indicated a reduction in psychotic symptoms and improved cognitive function, supporting the hypothesis that glycine metabolism plays a role in neuropsychiatric disorders .

Eigenschaften

IUPAC Name |

6-amino-2-bromo-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJTWDXLXDBNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440050 |

Source

|

| Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152946-38-8 |

Source

|

| Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.